

# Application Note: Measuring TMEM175 Channel Activity with L-AP6

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## Compound of Interest

Compound Name: L-AP6

Cat. No.: B1663669

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## Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium (K<sup>+</sup>) channel that plays a critical role in maintaining lysosomal homeostasis, including regulating membrane potential and pH stability.<sup>[1]</sup> Dysregulation of TMEM175 function has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.<sup>[1][2]</sup> **L-AP6** is a selective inhibitor of TMEM175, acting as a pore blocker to modulate lysosomal function.<sup>[1][2][3]</sup> Acute inhibition of TMEM175 by **L-AP6** has been shown to increase lysosomal macromolecular catabolism, accelerating processes like macropinocytosis.<sup>[1][2][3]</sup> This application note provides detailed protocols for measuring TMEM175 channel activity using **L-AP6**, including electrophysiological and fluorescence-based assays.

## Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of **L-AP6** and a non-selective inhibitor, 4-aminopyridine (4-AP).

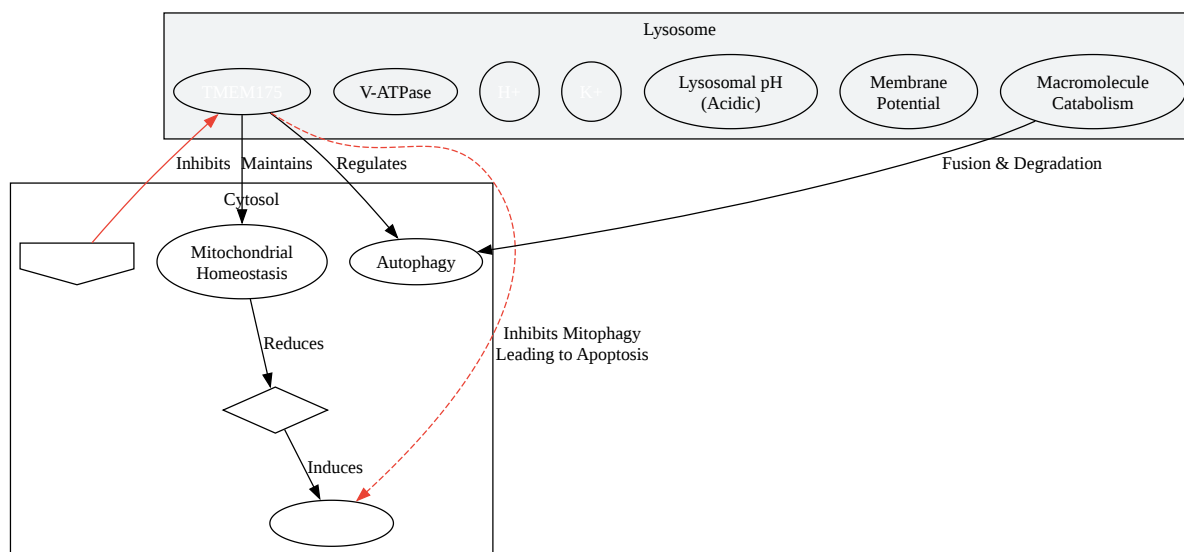
Table 1: Inhibitory Potency of **L-AP6** against TMEM175

Compound	Target	Assay Type	Measured Effect	IC50
L-AP6	Human TMEM175	Whole-Cell Patch Clamp	K+ Flux Inhibition	~141 $\mu$ M <sup>[1]</sup>
L-AP6	Human TMEM175	Whole-Cell Patch Clamp	H+ Flux Inhibition (at pH 4.5)	~170 $\mu$ M <sup>[1]</sup>

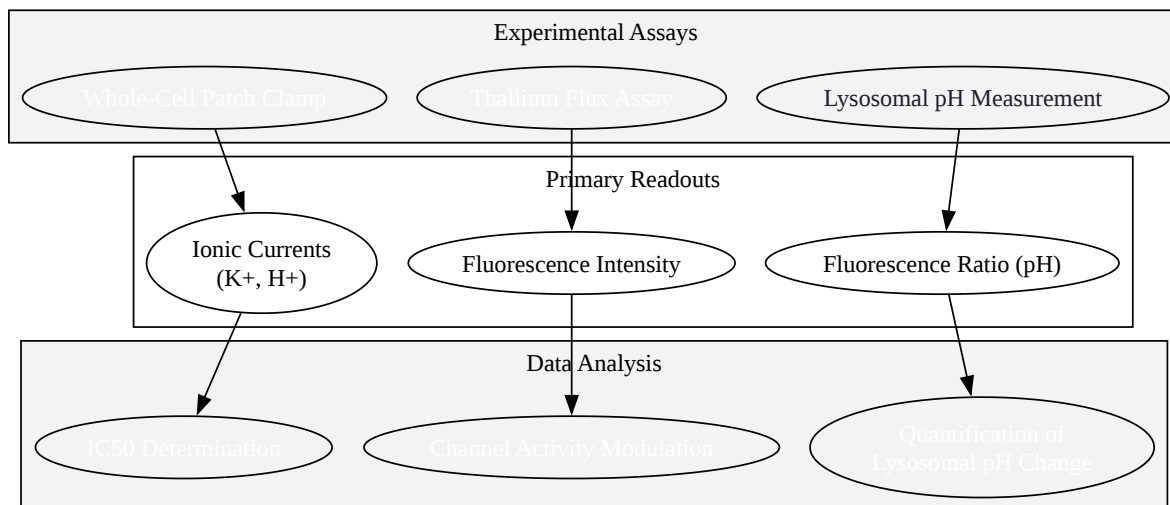
Table 2: Selectivity Profile of 4-Aminopyridine (4-AP)

Compound	Target	IC50	Fold Selectivity (hKv3.1/TMEM175)
4-AP	Human TMEM175	~21 $\mu$ M <sup>[1]</sup>	~4.6
4-AP	Human Kv3.1	~96 $\mu$ M <sup>[1]</sup>	1

## Signaling Pathways and Experimental Workflows



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## Experimental Protocols

### Whole-Cell Patch Clamp Electrophysiology

This protocol is for measuring TMEM175-mediated ion currents in HEK293T cells overexpressing human TMEM175.

#### a. Cell Preparation:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect cells with a plasmid encoding human TMEM175 using a suitable transfection reagent.
- 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

#### b. Solutions:

- Internal (Pipette) Solution (for K<sup>+</sup> currents): 150 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.
- External (Bath) Solution (for K<sup>+</sup> currents): 150 mM NaCl, 4 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Internal (Pipette) Solution (for H<sup>+</sup> currents): NMDG-MSA based solution, pH 7.2.
- External (Bath) Solution (for H<sup>+</sup> currents): NMDG-MSA based solution, with pH adjusted as required (e.g., 4.6).<sup>[4]</sup>
- **L-AP6** Stock Solution: Prepare a 100 mM stock solution of **L-AP6** in DMSO.

c. Recording Procedure:

- Place a coverslip with transfected cells in the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) on a single, isolated cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second) to elicit TMEM175 currents.<sup>[5]</sup>
- After establishing a stable baseline current, perfuse the external solution containing various concentrations of **L-AP6**.
- Record the current responses at each concentration.

d. Data Analysis:

- Measure the current amplitude at a specific voltage (e.g., +50 mV for outward currents).[5]
- Normalize the current in the presence of **L-AP6** to the control current.
- Plot the normalized current as a function of the **L-AP6** concentration.
- Fit the data to a Hill equation to determine the IC50 value.

## Thallium Flux Assay

This is a high-throughput fluorescence-based assay to measure TMEM175 activity. Thallium (Tl<sup>+</sup>) acts as a surrogate for K<sup>+</sup> and its influx is detected by a Tl<sup>+</sup>-sensitive fluorescent dye.

### a. Cell Preparation:

- Plate HEK293 cells stably expressing TMEM175 in a 384-well, black-walled, clear-bottom plate at a density of 25,000 cells/well.[5]
- Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.

### b. Reagent Preparation:

- Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Tl<sup>+</sup>-sensitive dye: Prepare the dye solution in the Loading Buffer according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).
- Compound Plate: Prepare a serial dilution of **L-AP6** in Loading Buffer.
- Stimulus Buffer: HBSS containing a final concentration of thallium sulfate (e.g., 833 μM).[5]

### c. Assay Procedure:

- Remove the culture medium from the cell plate and wash once with Loading Buffer.
- Add the Tl<sup>+</sup>-sensitive dye solution to each well and incubate for 90 minutes at room temperature in the dark.[5]
- After incubation, wash the cells to remove excess dye.

- Add the **L-AP6** solutions from the compound plate to the cell plate and incubate for 30 minutes at room temperature.[\[5\]](#)
- Place the cell plate in a kinetic imaging plate reader (e.g., FLIPR).
- Begin fluorescence reading and, after a baseline is established (e.g., 10-15 seconds), add the Thallium Stimulus Buffer.[\[5\]](#)
- Continue to read the fluorescence for an additional 3 minutes.[\[5\]](#)

d. Data Analysis:

- Normalize the fluorescence signal for each well to its baseline.
- Calculate the rate of fluorescence increase (slope) for each well after the addition of the thallium stimulus.
- Plot the slope as a function of **L-AP6** concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Lysosomal pH Measurement

This protocol uses the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to measure changes in lysosomal pH upon TMEM175 inhibition.

a. Cell Preparation:

- Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

b. Staining and Treatment:

- Prepare a 1  $\mu$ M working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.[\[6\]](#)
- Incubate the cells with the LysoSensor™ solution for 5-15 minutes at 37°C.[\[7\]](#)
- Wash the cells twice with 1X PBS.

- Add fresh, pre-warmed culture medium containing the desired concentration of **L-AP6**.

c. Imaging:

- Immediately image the cells using a fluorescence microscope equipped with two filter sets for the ratiometric dye.
  - Excitation/Emission 1 (Blue): ~360 nm / ~440 nm[7]
  - Excitation/Emission 2 (Yellow): ~360 nm / ~540 nm[7]
- Acquire images at different time points after **L-AP6** addition to monitor the change in lysosomal pH.

d. pH Calibration and Data Analysis:

- To create a standard curve, incubate LysoSensor™-loaded cells in a series of calibration buffers with known pH values (ranging from 4.0 to 6.5) containing a K<sup>+</sup>/H<sup>+</sup> ionophore like nigericin.
- For each experimental image, select regions of interest (ROIs) corresponding to individual lysosomes.
- Measure the fluorescence intensity in both the blue and yellow channels for each ROI.
- Calculate the ratio of the yellow to blue fluorescence intensity.
- Convert the fluorescence ratio to a pH value using the standard curve.
- Quantify the change in lysosomal pH in **L-AP6** treated cells compared to control cells.

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